![molecular formula C12H11N3O B6168788 3-phenyl-1-(pyridin-3-yl)urea CAS No. 2000-55-7](/img/structure/B6168788.png)
3-phenyl-1-(pyridin-3-yl)urea
Overview
Description
3-phenyl-1-(pyridin-3-yl)urea is an organic compound that belongs to the class of ureas . It has a molecular weight of 213.24 .
Synthesis Analysis
The synthesis of 3-phenyl-1-(pyridin-3-yl)urea and similar compounds has been a topic of research. For instance, one study discusses the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of 3-phenyl-1-(pyridin-3-yl)urea can be represented by the InChI code: 1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H, (H2,14,15,16) .Physical And Chemical Properties Analysis
3-phenyl-1-(pyridin-3-yl)urea is a solid at room temperature with a melting point between 164-169 degrees Celsius . Its molecular weight is 213.24 .Scientific Research Applications
Antiproliferative Activity
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types . This highlights the potential of 3-phenyl-1-(pyridin-3-yl)urea in cancer research and treatment .
Nonlinear Optical Properties
A first principles study of key electronic, optical, second and third order nonlinear optical properties of a novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was conducted . The study confirmed the potential applications of the molecule in nonlinear optics, as it exhibited many-fold higher static and dynamic polarizability than that of urea .
Antibacterial and Antifungal Activity
Derivatives of 3-phenyl-1-(pyridin-3-yl)urea have shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This suggests potential applications in the development of new antimicrobial agents .
Anticancer Activity
The compound has shown anticancer activity against lung cancer . This further emphasizes its potential in cancer research and treatment .
Anti-Inflammatory Activity
Newly synthesized compounds were screened for their anti-inflammatory activities. Some of the compounds exhibited excellent anti-inflammatory activities compared to the standard drug diclofenac sodium .
Analgesic Activity
Some compounds have shown moderate analgesic activities compared to the standard drug pentazocine . This suggests potential applications in pain management .
Cytotoxic Activity
The compounds were also screened for their cytotoxic activities . This could be relevant in the development of new drugs with cytotoxic properties .
Antitubercular Activity
The compounds were subjected to antitubercular activities studies . This suggests potential applications in the treatment of tuberculosis .
Safety and Hazards
3-phenyl-1-(pyridin-3-yl)urea is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Future research could focus on the synthesis of novel derivatives of 3-phenyl-1-(pyridin-3-yl)urea and their potential applications. For instance, one study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and their potential applications in pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity, and antioxidant activity .
Mechanism of Action
Target of Action
The primary target of 3-phenyl-1-(pyridin-3-yl)urea is the BRAF kinase . BRAF kinase is a protein that plays a key role in regulating cell division and survival. It is part of the MAPK/ERK pathway, which transmits signals from the cell surface to the DNA in the cell nucleus .
Mode of Action
3-Phenyl-1-(pyridin-3-yl)urea interacts with its target, BRAF kinase, by binding to it with high affinity . This binding inhibits the activity of the kinase, thereby disrupting the MAPK/ERK signaling pathway . The disruption of this pathway can lead to changes in cell division and survival.
Biochemical Pathways
The compound affects the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the cell nucleus. It plays a crucial role in the regulation of cell division, survival, and differentiation . By inhibiting BRAF kinase, 3-phenyl-1-(pyridin-3-yl)urea disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The inhibition of BRAF kinase by 3-phenyl-1-(pyridin-3-yl)urea disrupts the MAPK/ERK signaling pathway . This disruption can lead to changes in cell division and survival, potentially leading to the death of cancer cells .
properties
IUPAC Name |
1-phenyl-3-pyridin-3-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYYDBHEGTTON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350154 | |
Record name | 1-phenyl-3-pyridin-3-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-3-ylurea | |
CAS RN |
2000-55-7 | |
Record name | 1-phenyl-3-pyridin-3-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1-(pyridin-3-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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